molecular formula C24H25N5O B2910519 1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea CAS No. 1795193-04-2

1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea

Cat. No.: B2910519
CAS No.: 1795193-04-2
M. Wt: 399.498
InChI Key: YONNMEWDAVDLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea (CAS 1795193-04-2) is a high-purity chemical compound supplied for research and development purposes. This urea derivative features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its role as a protein kinase inhibitor (PKI) in targeted cancer therapy . The pyrazolo[1,5-a]pyrimidine framework is recognized for its ability to modulate kinase activity, making it a valuable template for investigating signaling pathways in oncology and other disease areas . Researchers can utilize this compound in various biochemical and cell-based assays to explore its mechanism of action, selectivity, and potential therapeutic applications. It is strictly for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-benzhydryl-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-18-15-22-26-16-19(17-29(22)28-18)9-8-14-25-24(30)27-23(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-13,15-17,23H,8-9,14H2,1H3,(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONNMEWDAVDLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea involves multiple stepsCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts under reflux conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea involves its interaction with specific molecular targets. It acts as an enzymatic inhibitor, potentially affecting various signaling pathways. The exact molecular targets and pathways involved are still under investigation, but its ability to inhibit certain enzymes suggests its potential in therapeutic applications .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The quinoline group in DMH3 confers specificity for bone morphogenetic protein (BMP) pathways, a feature absent in the target compound . Trifluoromethylphenyl and imidazole groups in Pir-12-5c enhance lipophilicity and receptor-binding affinity, critical for aryl hydrocarbon receptor interactions .

Synthetic Accessibility :

  • Urea-linked pyrazolo[1,5-a]pyrimidines are typically synthesized via condensation reactions between amine intermediates and isocyanates or via reductive amination (e.g., as in ). The target compound’s synthesis likely follows similar protocols.

Antifungal Potential: Pyrazolo[1,5-a]pyrimidine derivatives with hydroxyaryl substituents (e.g., 5-(2-hydroxy-4-isopropoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidine) exhibit antifungal activity against phytopathogens . While the target compound lacks hydroxyl groups, its diphenylmethyl moiety may contribute to hydrophobic interactions with fungal membranes.

Biological Activity

1-(Diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C19_{19}H22_{22}N4_{4}O
  • Molecular Weight : 334.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer and inflammatory pathways. The pyrazolo[1,5-a]pyrimidine core is known for its ability to inhibit various kinases, including those associated with tumor growth.

Antitumor Activity

Research indicates that compounds similar to 1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea exhibit significant antitumor effects. For instance:

  • Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Compounds with similar structures have shown effective inhibition against this target, leading to reduced cell proliferation in vitro and in vivo .
  • Synergistic Effects : Studies have demonstrated that combining pyrazole derivatives with established chemotherapeutics like doxorubicin enhances therapeutic efficacy, particularly in breast cancer cell lines .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Research has shown that pyrazolo[1,5-a]pyrimidines can reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study conducted on MDA-MB-231 breast cancer cells demonstrated that the compound significantly inhibited cell growth through apoptosis induction. The mechanism involved the downregulation of survival pathways mediated by ERK and AKT signaling .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in edema and pain response, supporting its potential use as an anti-inflammatory agent .

Data Tables

Activity Target/Mechanism Effect
AntitumorBRAF(V600E)Inhibition of cell proliferation
AntitumorDoxorubicin synergyEnhanced apoptosis
Anti-inflammatoryTNF-alpha and IL-6Reduced cytokine production
Anti-inflammatoryMacrophage activationDecreased edema

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.